2-Chloro-6-methylpyrimidin-4-amine
Overview
Description
2-Chloro-6-methylpyrimidin-4-amine is a chemical compound with notable structural and functional properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. The compound's reactivity and interactions are of interest due to its unique substitution pattern, which influences its synthesis routes, physical, and chemical behaviors.
Synthesis Analysis
The synthesis of this compound involves several key steps, with methodologies focusing on regioselectivity and yield optimization. Techniques such as X-ray crystallography have shown the formation of this compound through regioselective displacement reactions, highlighting the importance of specific conditions and reagents in achieving desired outcomes (Doulah et al., 2014).
Molecular Structure Analysis
Crystal and molecular structure analysis of this compound and its isomeric compounds has been conducted to confirm computationally predicted conformational differences. These studies revealed how conformational differences lead to the formation of layer structures in crystals, stabilized by hydrogen-bonding interactions, providing insights into the compound's solid-state chemistry (Odell et al., 2007).
Chemical Reactions and Properties
The chemical behavior of this compound involves its participation in various reactions, including nucleophilic substitutions and reactions with different nucleophiles, leading to a range of derivatives. Studies on its reactivity have highlighted the significance of the compound in synthesizing more complex molecules (Erkin et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as crystal structure, melting point, and solubility, are influenced by its molecular structure. Detailed crystallographic analysis has provided valuable information about its physical characteristics and how they affect its solubility and stability (Thanigaimani et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various chemical reagents, have been explored to understand its potential in synthetic chemistry. Its role as a precursor in the synthesis of complex molecules showcases its versatile chemical nature (Li & Rosenau, 2009).
Scientific Research Applications
Crystal and Molecular Structures : Odell et al. (2007) investigated the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, revealing conformational differences leading to multiple molecules in the structures, stabilized by hydrogen-bonding interactions. This study provides insights into the structural aspects of such compounds (Odell, McCluskey, Failes, & Tiekink, 2007).
Synthesis and Biological Activity : Erkin and Krutikov (2007) synthesized a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines from 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine. These compounds displayed pronounced antituberculous effects, highlighting their potential in medicinal chemistry (Erkin & Krutikov, 2007).
Regioselectivity in Chemical Reactions : Doulah et al. (2014) focused on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. The formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was a main product, important for understanding chemical reaction pathways (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Chemical Synthesis and Ring Transformations : Hertog et al. (2010) explored reactions of heterocyclic halogeno compounds, finding that aminations of substances like 2-bromo-6-methylpyridine led to compounds including 4-amino-2-methylpyrimidine, showcasing the flexibility and transformation potential of these chemical structures (Hertog, Plas, Pieterse, & Streef, 2010).
Pharmaceutical Applications : Aayisha et al. (2019) conducted a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighting its role as an alpha-2-imidazoline receptor agonist and potential antihypertensive agent. This research illustrates the pharmaceutical applications of related compounds (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Antibacterial Activity : Etemadi et al. (2016) synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which showed potential as antibacterial agents. This highlights the possible applications of these compounds in combating bacterial infections (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).
Safety and Hazards
2-Chloro-6-methylpyrimidin-4-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of inhalation, remove the victim to fresh air and seek medical attention if symptoms persist .
properties
IUPAC Name |
2-chloro-6-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIDYLEFVIOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310211 | |
Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14394-60-6 | |
Record name | 2-Chloro-6-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14394-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 222758 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14394-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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